molecular formula C11H13N B042741 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole CAS No. 80278-94-0

1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole

Cat. No.: B042741
CAS No.: 80278-94-0
M. Wt: 159.23 g/mol
InChI Key: JTROANRTWHDFMQ-UHFFFAOYSA-N
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Description

1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole is an organic compound with the molecular formula C11H13N. It is a solid, typically appearing as a pale yellow crystalline substance with an aromatic odor . This compound is notable for its structural complexity and its applications in various fields, including organic synthesis and materials science.

Scientific Research Applications

1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole has several scientific research applications:

Safety and Hazards

The compound may cause irritation to the eyes, skin, and respiratory tract. Appropriate personal protective equipment, such as gloves and protective eyewear, should be worn when handling this compound .

Future Directions

Recently, small acceptor–donor (A–D) molecules like 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole have been investigated as components of organic solar cells . This suggests potential future directions in the development of photovoltaic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole can be synthesized through several methods. One common approach involves the reaction of pentanediol dipyridone with phosphorus oxychloride under acidic conditions . Another method includes the formation of diastereomeric salts with N-tosyl-®-phenylglycine in ethanol, which allows for the resolution of enantiopure this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are typically proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or nitrogen atom.

Comparison with Similar Compounds

1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole can be compared with other similar compounds, such as:

    Indole: A simpler structure with a wide range of applications in organic synthesis and pharmaceuticals.

    Carbazole: Another nitrogen-containing heterocycle used in the synthesis of dyes and organic semiconductors.

    Tetrahydrocarbazole: A hydrogenated form of carbazole with similar applications.

The uniqueness of this compound lies in its specific structural features and its ability to form enantiopure compounds, which are valuable in the synthesis of chiral molecules and materials .

Properties

IUPAC Name

1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,9,11-12H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTROANRTWHDFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1,2,3,4-tetrahydrocyclopenta[b]indole (11 mmol, 1.8 g), 5% Pd/C (0.5 g), and concentrated hydrochloric acid (1.2 mL) was hydrogenated at 45 psi on a Parr shaker. After 3 h, the mixture was removed from the shaker and filtered through Celite. The solid bed was washed with methanol. The filtrate was concentrated. The crude oil was dissolved in 1 N HCl and washed with ether. The aqueous phase was treated with 2.5 N NaOH to pH>10 and then extracted with chloroform. The combined chloroform extracts were dried over MgSO4, filtered and concentrated to give the crude indoline. The material was purified by flash column chromatography through silica gel (Biotage, elution with 10% ethyl acetate-hexanes) to give the known indoline (7.6 mmol, 1.2 g, 69%) as a clear oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
69%

Synthesis routes and methods II

Procedure details

1.9 g of sodium cyanoborohydride are added in portions to a solution of 1.5 g of 1,2,3,4-tetrahydrocyclopenta[b]indole in 40 ml of acetic acid cooled to 15° C. The reaction medium is stirred for 20 hours while allowing it to rise to ambient temperature and then the pH is brought to neutrality with a 28% aqueous ammonia solution. The reaction mixture is diluted with water and then extracted with dichloromethane, and the organic phase is washed with a saturated sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica column chromatography, elution being carried out with a mixture of heptane and ethyl acetate (95/05), so as to give 1.3 g of 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole in the form of a colorless oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole
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1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole
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Customer
Q & A

Q1: What is the significance of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole in organic synthesis?

A1: this compound serves as a crucial starting material for synthesizing indoline dyes []. Its derivatives also show promise as components in organic solar cells [].

Q2: How can enantiopure this compound be obtained?

A2: A study demonstrated the successful resolution of enantiopure this compound by forming diastereomeric salts with N-Tosyl-(R)-phenylglycine in ethanol []. This method highlights the importance of chiral resolution in obtaining enantiomerically pure compounds.

Q3: Can you provide an example of a derivative synthesized from this compound and its potential application?

A3: Researchers successfully synthesized 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile from this compound through a two-step process involving Vilsmeier–Haack formylation and Knoevenagel reaction []. This derivative has potential applications in organic solar cells due to its acceptor-donor molecular structure.

Q4: What analytical techniques were employed to characterize the synthesized this compound derivatives?

A4: The structures of newly synthesized compounds, including 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile, were confirmed using a comprehensive set of analytical techniques. These included elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR spectroscopy, IR spectroscopy, and UV-Vis spectroscopy [].

Q5: Beyond dyes and solar cells, has this compound been identified in any natural sources?

A5: Interestingly, this compound was identified as one of the chemical constituents in the ethanol extract of Moringa oleifera leaves []. This finding suggests potential biological activities of this compound and its derivatives, warranting further investigation.

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